Validated Synthetic Utility: A Key Intermediate in a High-Value DGAT1 Inhibitor Patent
Methyl 1-(4-bromophenyl)-4-oxocyclohexanecarboxylate is specifically disclosed as a critical starting material in the synthesis of cyclic bridgehead ether DGAT1 inhibitors, a class of compounds developed by Novartis AG for treating metabolic disorders [1]. The patent US8993619B2 explicitly describes its use in a ketalization reaction to form a protected spirocyclic intermediate (methyl 8-(4-bromophenyl)-1,4-dioxaspiro[4.5]decane-8-carboxylate) [2]. This is a precise, high-value application that requires the specific methyl ester functionality. The free carboxylic acid analog (CAS 887978-75-8) or the nitrile analog (CAS 65619-28-5) cannot be directly substituted into this synthetic route without additional, yield-reducing functional group interconversion steps. The use of this exact compound in a granted patent from a major pharmaceutical company provides a validated, real-world benchmark for its utility that is absent for its close analogs.
| Evidence Dimension | Patent-Disclosed Synthetic Utility |
|---|---|
| Target Compound Data | Explicitly named as a starting material in the synthesis of DGAT1 inhibitors (US8993619B2) |
| Comparator Or Baseline | Carboxylic acid analog (CAS 887978-75-8) and nitrile analog (CAS 65619-28-5) |
| Quantified Difference | Directly cited in a pharmaceutical composition patent; comparators not cited |
| Conditions | Synthesis of cyclic bridgehead ether compounds for therapeutic use |
Why This Matters
For a procurement decision, this evidence reduces risk by confirming the compound's direct applicability to a published, high-value synthetic pathway, a level of validation not available for its unsubstituted or differently functionalized analogs.
- [1] Zecri, F., et al. (Novartis AG). (2015). US Patent US8993619B2: Cyclic bridgehead ether DGAT1 inhibitors. United States Patent and Trademark Office. View Source
- [2] Molaid.com. (n.d.). 1-(4-溴苯基)-4-氧代环己烷羧酸甲酯 | 1384265-30-8 (Downstream Products: methyl 8-(4-bromophenyl)-1,4-dioxaspiro[4.5]decane-8-carboxylate). Retrieved from https://www.molaid.com/MS_397047 View Source
